molecular formula C11H18N2O B13342529 (1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol

Cat. No.: B13342529
M. Wt: 194.27 g/mol
InChI Key: BBLGKHBYQWVWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol is an organic compound with the molecular formula C11H18N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both the cyclohexyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(1-cyclohexyl-3-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C11H18N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h7,11,14H,2-6,8H2,1H3

InChI Key

BBLGKHBYQWVWCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.